molecular formula C10H14N3O3+ B11643553 5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium

Cat. No.: B11643553
M. Wt: 224.24 g/mol
InChI Key: UURFSIMFEBQKQO-UHFFFAOYSA-O
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Description

5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium is a complex organic compound with a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium typically involves multiple steps, including the formation of the pyridinium ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyridinium Core: This can be achieved through cyclization reactions involving suitable precursors.

    Functionalization: Introduction of the hydroxyethyl and hydroxyimino groups can be done through specific reagents and conditions, such as using hydroxylamine for oxime formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield carboxylic acids, while reduction of the oxime group may yield primary amines.

Scientific Research Applications

5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Signal Transduction: Modulating signaling pathways within cells.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-hydroxyethylaminophenol: Similar in structure but lacks the oxime group.

    5-({2-[Benzyl(dimethyl)ammonio]ethyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium: Similar but with additional benzyl and dimethylammonio groups.

Uniqueness

5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N3O3+

Molecular Weight

224.24 g/mol

IUPAC Name

N-(2-hydroxyethyl)-6-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-carboxamide

InChI

InChI=1S/C10H13N3O3/c1-13-7-8(10(15)11-4-5-14)2-3-9(13)6-12-16/h2-3,6-7,14H,4-5H2,1H3,(H,11,15)/p+1

InChI Key

UURFSIMFEBQKQO-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=C(C=CC(=C1)C(=O)NCCO)/C=N/O

Canonical SMILES

C[N+]1=C(C=CC(=C1)C(=O)NCCO)C=NO

Origin of Product

United States

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